molecular formula C11H12ClNO B14536907 1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene CAS No. 61957-36-6

1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene

Cat. No.: B14536907
CAS No.: 61957-36-6
M. Wt: 209.67 g/mol
InChI Key: UKGOARVWUKZSFC-UHFFFAOYSA-N
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Description

1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons that are structurally characterized by a fused benzene and cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene typically involves multiple steps, starting from commercially available precursors. One common approach is the chlorination of 1,6-dimethyl-2,3-dihydro-1H-indene, followed by the introduction of the nitroso group through nitrosation reactions. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and nitrosation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene has a range of scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

    1,6-Dimethylindane: Lacks the chlorine and nitroso groups, resulting in different chemical properties and reactivity.

    1,3-Dimethylindane: Similar structure but with different substitution patterns, affecting its chemical behavior.

    1,6-Dimethyl-2-nitrosoindane: Similar to the target compound but without the chlorine atom.

Uniqueness: 1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene is unique due to its specific combination of substituents, which confer distinct reactivity and potential applications. The presence of both chlorine and nitroso groups allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61957-36-6

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

3-chloro-3,5-dimethyl-2-nitroso-1,2-dihydroindene

InChI

InChI=1S/C11H12ClNO/c1-7-3-4-8-6-10(13-14)11(2,12)9(8)5-7/h3-5,10H,6H2,1-2H3

InChI Key

UKGOARVWUKZSFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2(C)Cl)N=O)C=C1

Origin of Product

United States

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